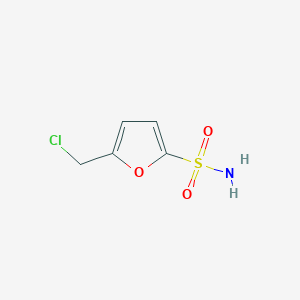![molecular formula C17H14O4 B12874396 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 15824-26-7](/img/structure/B12874396.png)
1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one is an organic compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with hydroxyphenyl and propanone groups. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to form the benzofuran ring system . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be used for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of this compound may involve scale-up synthesis techniques. For instance, the cyclization of o-hydroxyacetophenones in the presence of acetic anhydride, sodium acetate, and acetic acid can be scaled up to produce larger quantities of the compound . The reaction conditions and purification steps are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups present in the compound make it susceptible to oxidation reactions, leading to the formation of quinones or other oxidized products . Reduction reactions can target the carbonyl group, converting it to an alcohol . Substitution reactions can occur at the benzofuran ring or the phenyl ring, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions . Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions . Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired product .
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds. The specific products depend on the reaction conditions and the reagents used .
科学研究应用
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown promise as antimicrobial, antioxidant, and anticancer agents . The compound’s ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications .
作用机制
The mechanism of action of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, contributing to its biological activity . For example, the compound may exert antioxidant effects by scavenging reactive oxygen species and preventing oxidative damage to cells . Additionally, its interaction with enzymes and receptors can modulate various cellular processes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds: Similar compounds to 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one include other benzofuran derivatives with hydroxyphenyl and propanone groups. Examples include 5-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, (E)-2-(4-hydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol, and (E)-5-(6-hydroxy-4-(4-hydroxystyryl)benzofuran-3-yl)benzene-1,3-diol .
Uniqueness: The uniqueness of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one lies in its specific substitution pattern and the presence of both hydroxyphenyl and propanone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
15824-26-7 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O4/c1-2-14(20)16-13-8-7-12(19)9-15(13)21-17(16)10-3-5-11(18)6-4-10/h3-9,18-19H,2H2,1H3 |
InChI 键 |
GZSBOLACTADZOH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


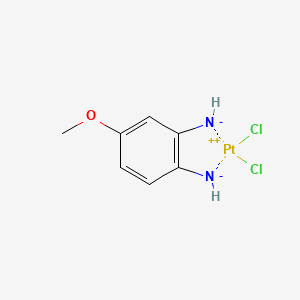
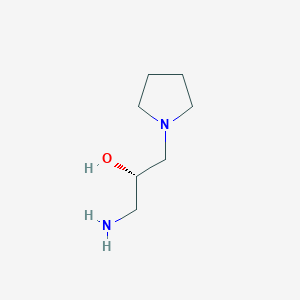
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
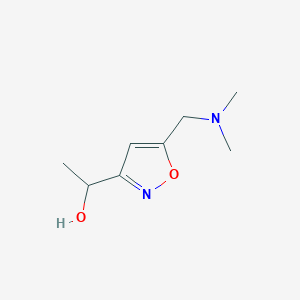
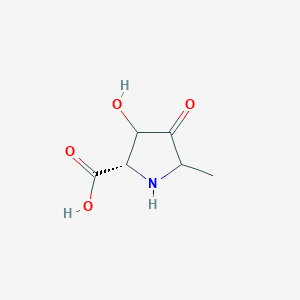
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
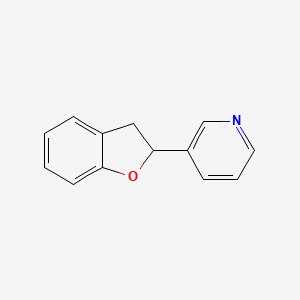
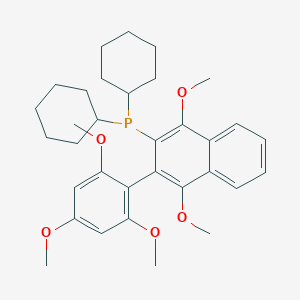
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)

